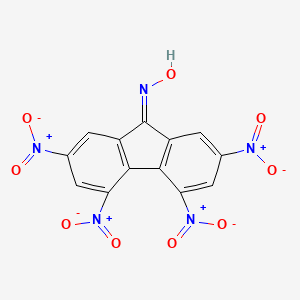![molecular formula C12H14O3 B12083097 1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one CAS No. 116218-80-5](/img/structure/B12083097.png)
1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-[3-methoxy-4-(2-propen-1-yloxy)phenyl]- is an organic compound with a complex structure that includes a methoxy group and a propenyloxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-methoxy-4-(2-propen-1-yloxy)phenyl]- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a methoxy-substituted phenyl compound, which undergoes a series of reactions to introduce the propenyloxy group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced on an industrial scale.
化学反応の分析
Types of Reactions
Ethanone, 1-[3-methoxy-4-(2-propen-1-yloxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the compound into alcohols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of different derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Ethanone, 1-[3-methoxy-4-(2-propen-1-yloxy)phenyl]- has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals, agrochemicals, and polymers.
作用機序
The mechanism by which Ethanone, 1-[3-methoxy-4-(2-propen-1-yloxy)phenyl]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: This compound has a similar structure but with a hydroxy group instead of a propenyloxy group.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another compound with a methoxy-substituted phenyl ring and a propenone group.
Uniqueness
Ethanone, 1-[3-methoxy-4-(2-propen-1-yloxy)phenyl]- is unique due to the presence of both methoxy and propenyloxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, as it can undergo a wide range of chemical reactions and interact with different molecular targets.
特性
CAS番号 |
116218-80-5 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
1-(3-methoxy-4-prop-2-enoxyphenyl)ethanone |
InChI |
InChI=1S/C12H14O3/c1-4-7-15-11-6-5-10(9(2)13)8-12(11)14-3/h4-6,8H,1,7H2,2-3H3 |
InChIキー |
GNGUJCJHAODENC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)OCC=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12083020.png)
![2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid](/img/structure/B12083024.png)
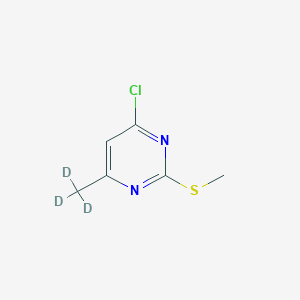
![3-Azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B12083042.png)
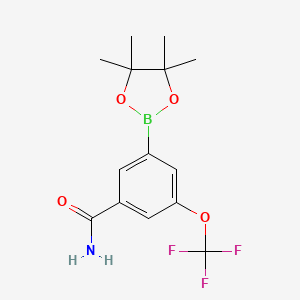
![4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12083060.png)

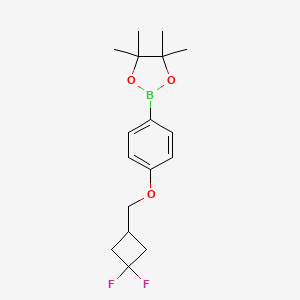
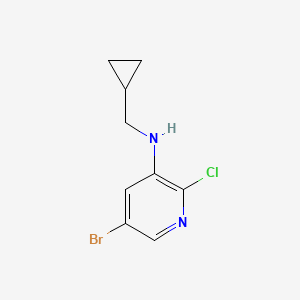
![(R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol](/img/structure/B12083074.png)
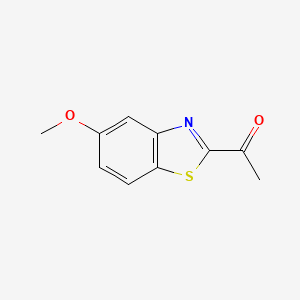

![(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B12083086.png)
